molecular formula C12H15N3 B13798279 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine

4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine

Cat. No.: B13798279
M. Wt: 201.27 g/mol
InChI Key: XTKCNDIAWNLELY-UHFFFAOYSA-N
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Description

4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyridine with 1,2-dimethylimidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully reduced imidazole-pyridine compounds.

Scientific Research Applications

4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(2,3-dimethylimidazol-4-yl)-3,5-dimethylpyridine

InChI

InChI=1S/C12H15N3/c1-8-5-13-6-9(2)12(8)11-7-14-10(3)15(11)4/h5-7H,1-4H3

InChI Key

XTKCNDIAWNLELY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C2=CN=C(N2C)C)C

Origin of Product

United States

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